molecular formula C11H8N2 B080219 2-(Quinolin-2-yl)acetonitrile CAS No. 14068-28-1

2-(Quinolin-2-yl)acetonitrile

Cat. No. B080219
CAS RN: 14068-28-1
M. Wt: 168.19 g/mol
InChI Key: UNFOICLZNBECOR-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2 . It is used as a reagent in the synthetic preparation of potential bone morphogenetic protein (BMP) signaling inhibitors .


Synthesis Analysis

The synthesis of 2-(Quinolin-2-yl)acetonitrile has been reported in several studies . For instance, a study reported a convenient allenoate-based synthesis of 2-Quinolin-2-yl malonates . Another study reported a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-2-yl)acetonitrile consists of a quinoline ring attached to an acetonitrile group . The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The acetonitrile group consists of a carbon atom triple-bonded to a nitrogen atom and single-bonded to a methyl group .


Chemical Reactions Analysis

The chemical reactions involving 2-(Quinolin-2-yl)acetonitrile have been studied in the context of organic synthesis . For example, acetonitrile has been used as a reagent in organic synthesis, and its reactions and applications have been discussed in detail .


Physical And Chemical Properties Analysis

2-(Quinolin-2-yl)acetonitrile has a molecular weight of 168.19 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 215 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 2-(Quinolin-2-yl)acetonitrile, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are being studied for their effectiveness in inhibiting the growth of cancer cells .

Antioxidant Activity

Quinoline-based compounds also exhibit antioxidant properties. They can neutralize free radicals, which are harmful to our bodies .

Anti-inflammatory Activity

Compounds with a quinoline structure have been found to possess anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .

Antimalarial Activity

Quinoline derivatives have been used in the treatment of malaria. They can inhibit the growth of Plasmodium parasites, which cause malaria .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .

Antituberculosis Activity

Quinoline-based compounds have shown potential in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Industrial Chemistry

In addition to their medicinal applications, quinoline derivatives also have applications in industrial chemistry. They are used in the synthesis of various chemical compounds .

properties

IUPAC Name

2-quinolin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOICLZNBECOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295028
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-2-yl)acetonitrile

CAS RN

14068-28-1
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-2-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-Chloromethyl-quinoline hydrochloride(TCI, 4.28 g, 20 mmol) in 50 mL of EtOH was added a solution of NaHCO3 (EM, 3.36 g, 40 mmol) in 30 mL of H2O. The mixture was stirred for 15 min, then was added KI (Aldrich, 4.5 g, 30 mmol) and KCN (Acros, 1.95 g, 30 mmol) and the resulting mixture was refluxed for 4h. after cooled to room temperature, EtOH was removed under reduced pressure. The residue was extracted 3× with EtOAc (200 mL). The organic layers were combined and washed twice with a brine solution (200 mL), dried over Na2SO4, and concentrated under vacuum. The residue was chromatographed (30% EtOAc/hexanes) to yield 2.76 g (82%) of product.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.95 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 2-(chloromethyl)quinoline (20.74 g, 117 mmol) in ethanol and water (200 mL, 4:1 ratio) was added NaCN (5.73 g, 117 mmol), and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to ambient temperature; diluted with a mixture of heptane, ethyl acetate, and THF; and washed with a 5% aqueous solution of K2CO3 and brine. The organic layer was isolated and dried over MgSO4. Purification by column chromatography with an elution gradient of 75:25 heptane/ethyl acetate to 65:35 heptane/ethyl acetate afforded 14.6 g (74.5%) of desired product. Results of 1H NMR spectroscopy and electrospray mass spectroscopy are consistent with the product. 1H NMR (300 MHz, CDCl3): δ 4.12 (s, 2H), 7.66 (m, 2H), 7.76 (m, 2H), 7.84 (d, J=8.2 Hz, 1H), 8.06 (d, J=8.2 Hz, 1H), 8.22 (d, J 8.5 Hz, 1H).
Quantity
20.74 g
Type
reactant
Reaction Step One
Name
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
P Qian, Z Zhou, K Hu, J Wang, Z Li, Z Zha… - Organic letters, 2019 - ACS Publications
An electrochemical three-component cyclization was developed under metal-free conditions, which provides a novel and facile approach for the construction of cyanide-…
Number of citations: 58 pubs.acs.org
OA Kuleshova, OV Khilya, YM Volovenko - Chemistry of Heterocyclic …, 2018 - Springer
New method was developed for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles by using a three-component condensation of hetarylacetonitrile, phosphorus …
Number of citations: 2 link.springer.com
S Nam, S Lee, W Kim, I Kim - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
Herein we describe the divergent synthesis of two types of indolizines via construction of the pyrrole moiety from pyridine-2-acetonitriles, arylglyoxals, and TMSCN. While one-pot three-…
Number of citations: 3 pubs.rsc.org
RC Fritsche Bozaru - 2008 - kops.uni-konstanz.de
1.1 Background Fluorescent effects have been observed for thousands of years but it was not until recently that they were analyzed, controlled, and put into use. Chinese books were …
Number of citations: 2 kops.uni-konstanz.de
O Kuleshova - 2018 - theses.hal.science
The research carried out in the course of this PhD work is centered on cyclic 2-azahetaryl-3-enaminonitrile derivatives which represent an attractive scaffold due to its high number of …
Number of citations: 1 theses.hal.science
ZF Wang, XL Nai, Y Xu, FH Pan, FS Tang, QP Qin… - Dalton …, 2022 - pubs.rsc.org
Four novel rhodium(III) complexes, [RhIII(QB1)Cl3(DMSO)] (RhN1), [RhIII(QB2)Cl3(CH3OH)]·CH3OH (RhN2), [RhIII(QB3)Cl3(CH3OH)]·CH3OH (RhS), and [RhIII(QB4)Cl3(DMSO)] (RhQ)…
Number of citations: 7 pubs.rsc.org
QP Qin, ZF Wang, XL Huang, MX Tan, BQ Zou… - European Journal of …, 2019 - Elsevier
A series of novel organoplatinum(II) complexes, [Pt II (QC1)(H-QC1)Cl] (Pt1), [Pt II (QC2)(H-QC2)Cl] (Pt2), [Pt II (QC3)(H-QC3)Cl] (Pt3), [Pt II (QC4)(H-QC4)Cl]⋅CH 3 OH (Pt4), [Pt II (QC5)…
Number of citations: 54 www.sciencedirect.com
O Kuleshova, O Khilya, Y Volovenko… - ACS …, 2017 - ACS Publications
We report here an efficient and easily reproducible two-step approach to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles and their unprecedented subsequent …
Number of citations: 9 pubs.acs.org
Y Aboushady - 2023 - publikationen.sulb.uni-saarland.de
Antimicrobial resistance (AMR) is a growing global public health concern, as bacteria are becoming increasingly resistant to drugs used to treat infections. One promising approach to …
NA Aksenov, DA Aksenov, DD Ganusenko… - The Journal of …, 2023 - ACS Publications
A highly diastereoselective tandem reaction of 2′-nitrochalcones is reported, involving Michael addition and a subsequent ipso-substitution of the nitro group to produce 1-tetralones …
Number of citations: 1 pubs.acs.org

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